The Strategic Synthesis and Application of 2-Iodooxazole-4-Carboxamide: A Technical Guide for Advanced Drug Discovery
The Strategic Synthesis and Application of 2-Iodooxazole-4-Carboxamide: A Technical Guide for Advanced Drug Discovery
For distribution to: Researchers, scientists, and drug development professionals.
Introduction: The Oxazole Moiety as a Privileged Scaffold in Medicinal Chemistry
The oxazole ring system is a cornerstone in the architecture of numerous biologically active compounds and natural products.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding and other non-covalent interactions make it a "privileged scaffold" in medicinal chemistry. The strategic functionalization of the oxazole core allows for the fine-tuning of a molecule's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties. This guide focuses on a particularly valuable, yet underexplored, derivative: 2-iodooxazole-4-carboxamide . The presence of an iodine atom at the 2-position offers a versatile handle for a variety of cross-coupling reactions, while the carboxamide at the 4-position provides a key interaction point with biological targets. This document will serve as an in-depth technical resource, outlining the molecular structure, proposed synthesis, chemical properties, and potential applications of this promising building block in drug discovery.
Molecular Structure and Physicochemical Properties
The molecular structure of 2-iodooxazole-4-carboxamide features a five-membered oxazole ring substituted with an iodine atom at the 2-position and a carboxamide group at the 4-position. The iodine atom significantly influences the electronic distribution within the ring and serves as an excellent leaving group in transition-metal-catalyzed cross-coupling reactions.[3] The carboxamide group is a common pharmacophore known to engage in hydrogen bonding with biological targets such as enzymes and receptors.[4]
Table 1: Physicochemical Properties of 2-Iodooxazole-4-carboxamide and its Ethyl Ester Analogue
| Property | 2-Iodooxazole-4-carboxamide (Predicted) | Ethyl 2-iodooxazole-4-carboxylate (Experimental)[3][5] |
| Molecular Formula | C₄H₃IN₂O₂ | C₆H₆INO₃ |
| Molecular Weight | 237.99 g/mol | 267.02 g/mol |
| Appearance | White to off-white solid | White to off-white solid |
| Melting Point | Expected to be higher than the ethyl ester due to hydrogen bonding capabilities | 113-116 °C |
| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF); sparingly soluble in less polar solvents and water | Soluble in common organic solvents |
| Storage Conditions | 2-8°C, under an inert atmosphere, protected from light | 2-8°C, under an inert atmosphere, protected from light |
Proposed Synthetic Pathway
A robust and logical synthetic route to 2-iodooxazole-4-carboxamide can be envisioned starting from the readily accessible precursor, ethyl 2-aminooxazole-4-carboxylate. The synthesis is proposed as a three-step process:
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Diazotization of the Amino Group: The 2-aminooxazole is treated with a diazotizing agent, such as sodium nitrite in an acidic medium, to form a diazonium salt intermediate.[5]
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Iodination: The diazonium salt is then subjected to a Sandmeyer-type reaction with an iodine source, typically potassium iodide, to introduce the iodine atom at the 2-position, yielding ethyl 2-iodooxazole-4-carboxylate.[6]
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Amidation: The final step involves the conversion of the ethyl ester to the primary carboxamide. This can be achieved through direct amidation with ammonia or by a two-step process involving hydrolysis of the ester to the corresponding carboxylic acid, followed by amide bond formation using standard coupling reagents.
Caption: Proposed synthetic routes to 2-iodooxazole-4-carboxamide.
Experimental Protocol: Synthesis of 2-Iodooxazole-4-carboxamide
Part A: Synthesis of Ethyl 2-Iodooxazole-4-carboxylate (Adapted from established procedures for analogous compounds) [5]
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Diazotization: To a cooled (0-5 °C) solution of ethyl 2-aminooxazole-4-carboxylate (1.0 eq) in a mixture of concentrated sulfuric acid and water, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C. The mixture is stirred for 30-45 minutes.
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Iodination: In a separate flask, a solution of potassium iodide (1.5 eq) in water is prepared. The cold diazonium salt solution is slowly added to the potassium iodide solution.
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Work-up and Purification: The reaction mixture is allowed to warm to room temperature and stirred for an additional 1-2 hours. The product is extracted with ethyl acetate, and the combined organic layers are washed with saturated sodium thiosulfate solution and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield ethyl 2-iodooxazole-4-carboxylate.
Part B: Synthesis of 2-Iodooxazole-4-carboxylic Acid
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Saponification: To a solution of ethyl 2-iodooxazole-4-carboxylate (1.0 eq) in a mixture of tetrahydrofuran and water, lithium hydroxide (1.5 eq) is added. The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC).
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Acidification and Extraction: The reaction mixture is acidified with 1M HCl to a pH of approximately 2-3. The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to yield 2-iodooxazole-4-carboxylic acid, which can be used in the next step without further purification.
Part C: Amide Coupling to form 2-Iodooxazole-4-carboxamide
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Activation: To a solution of 2-iodooxazole-4-carboxylic acid (1.0 eq) in a suitable aprotic solvent (e.g., DMF or DCM), an amide coupling reagent such as HATU (1.1 eq) and a base like diisopropylethylamine (DIPEA) (2.0 eq) are added. The mixture is stirred at room temperature for 15-30 minutes.
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Amine Addition: A source of ammonia, such as a solution of ammonia in an organic solvent or ammonium chloride, is added to the reaction mixture.
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Work-up and Purification: The reaction is stirred until completion. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with saturated sodium bicarbonate solution and brine, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to afford 2-iodooxazole-4-carboxamide.
Spectroscopic Characterization (Predicted)
While experimental spectra for 2-iodooxazole-4-carboxamide are not available, the expected spectroscopic features can be predicted based on the known data for ethyl 2-iodooxazole-4-carboxylate and the general characteristics of carboxamides.
Table 2: Predicted Spectroscopic Data for 2-Iodooxazole-4-carboxamide
| Technique | Predicted Characteristics |
| ¹H NMR | - A singlet for the C5-H of the oxazole ring (δ ~ 8.4-8.6 ppm).- Two broad singlets for the -NH₂ protons of the carboxamide group (δ ~ 7.0-8.0 ppm), which are exchangeable with D₂O. |
| ¹³C NMR | - A signal for the carbonyl carbon of the carboxamide (δ ~ 160-165 ppm).- Signals for the C2, C4, and C5 carbons of the oxazole ring. The C2 carbon attached to iodine will be at a characteristic upfield shift compared to a protonated carbon. |
| IR (cm⁻¹) | - N-H stretching vibrations of the primary amide (two bands in the region of 3100-3500 cm⁻¹).- C=O stretching of the amide (Amide I band) around 1650-1680 cm⁻¹.- N-H bending of the amide (Amide II band) around 1600-1640 cm⁻¹.- Characteristic vibrations of the oxazole ring. |
| Mass Spec (MS) | - A molecular ion peak corresponding to the molecular weight of the compound. |
Chemical Reactivity and Synthetic Utility
The chemical reactivity of 2-iodooxazole-4-carboxamide is dominated by the carbon-iodine bond at the 2-position. This functionality makes it a highly valuable building block for introducing molecular diversity through various transition-metal-catalyzed cross-coupling reactions.
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